N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide
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Overview
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a pyridazine ring substituted with a methylsulfonyl group and a phenyl group, as well as a diphenylpropanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of study, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazine core. The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride. The phenyl group is then attached through electrophilic aromatic substitution reactions.
The final step involves the formation of the diphenylpropanamide moiety. This can be achieved through amide bond formation reactions, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.
Diphenylpropanamide Derivatives: Compounds with similar diphenylpropanamide moieties but different aromatic substitutions.
Uniqueness
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide is unique due to the combination of its pyridazine ring, methylsulfonyl group, and diphenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-33(31,32)26-17-16-24(28-29-26)21-12-14-22(15-13-21)27-25(30)18-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRTMVCGQQANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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